Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a piperidine ring, which is further esterified with a carboxylate group and hydrochloride salt. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)piperidine as the core structure.
Esterification: The piperidine ring is then esterified with methyl chloroformate to form methyl 4-(trifluoromethyl)piperidine-2-carboxylate.
Hydrochloride Formation: The ester is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is often synthesized in a batch process, where each step is carried out sequentially in separate reactors.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Piperidine-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to specific biological activities. The exact mechanism may vary depending on the application and the molecular pathway involved.
Comparison with Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Another trifluoromethyl-containing compound used in organic synthesis.
N-methyl-4-(trifluoromethyl)aniline: A structurally related compound with applications in pharmaceuticals.
Uniqueness: Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride is unique due to its piperidine ring structure, which provides distinct chemical reactivity and biological activity compared to other trifluoromethyl compounds.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXWITUNYSGRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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